molecular formula C17H18N2O4 B5874235 4-isobutoxy-N-(3-nitrophenyl)benzamide

4-isobutoxy-N-(3-nitrophenyl)benzamide

Cat. No.: B5874235
M. Wt: 314.34 g/mol
InChI Key: FLIBBDYJNLJNBX-UHFFFAOYSA-N
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Description

4-Isobutoxy-N-(3-nitrophenyl)benzamide is a substituted benzamide derivative characterized by an isobutoxy group (-OCH2CH(CH2)2) at the 4-position of the benzamide ring and a 3-nitrophenyl moiety attached via an amide linkage. The isobutoxy group confers lipophilicity, while the nitro group on the phenyl ring introduces electron-withdrawing properties, influencing reactivity and intermolecular interactions.

Synthesis typically involves the reaction of 3-nitroaniline with 4-isobutoxybenzoyl chloride under Schotten-Baumann conditions, analogous to methods reported for structurally similar compounds .

Properties

IUPAC Name

4-(2-methylpropoxy)-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12(2)11-23-16-8-6-13(7-9-16)17(20)18-14-4-3-5-15(10-14)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIBBDYJNLJNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-isobutoxy-N-(3-nitrophenyl)benzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and synthesis methodologies.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Benzamide Substituent Phenyl Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Synthesis Method
This compound 4-Isobutoxy 3-Nitro C17H18N2O4 314.34 High lipophilicity; moderate polarity 3-Nitroaniline + 4-isobutoxybenzoyl chloride
4-Nitro-N-(3-nitrophenyl)benzamide 4-Nitro 3-Nitro C13H9N3O4 283.23 High melting point; planar structure 3-Nitroaniline + 4-nitrobenzoyl chloride
4-Methoxy-N-(3-methylphenyl)benzamide 4-Methoxy 3-Methyl C15H15NO2 241.29 Enhanced solubility in polar solvents Methoxybenzoyl chloride + 3-methylaniline
N-(2,2-Diphenylethyl)-4-nitrobenzamide 4-Nitro 2,2-Diphenylethyl C21H18N2O3 346.38 Bulky substituent; low aqueous solubility Nitrobenzoyl chloride + 2,2-diphenylethylamine

Substituent Effects on Physicochemical Properties

  • Lipophilicity and Solubility: The isobutoxy group in the target compound increases lipophilicity compared to the methoxy group in 4-methoxy-N-(3-methylphenyl)benzamide . Conversely, nitro groups (as in 4-nitro-N-(3-nitrophenyl)benzamide) enhance polarity but reduce solubility in non-polar solvents due to strong dipole interactions .
  • Melting Points : Nitro-substituted derivatives (e.g., 4-nitro-N-(3-nitrophenyl)benzamide) exhibit higher melting points than alkoxy-substituted analogs, attributed to stronger π-π stacking and hydrogen bonding .
  • Steric Effects : Bulky substituents like 2,2-diphenylethyl in N-(2,2-diphenylethyl)-4-nitrobenzamide hinder crystallinity and reduce solubility, as observed in mass spectrometry and synthesis studies .

Notes

Data Limitations : Physical properties (e.g., melting points, solubility) for this compound are inferred from substituent trends due to a lack of direct experimental data.

Synthesis Challenges : The steric bulk of the isobutoxy group may necessitate optimized reaction conditions to avoid side products.

Structural Analogues : Comparisons rely on compounds with shared amide backbones but divergent substituents, emphasizing the role of functional groups in tuning properties.

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